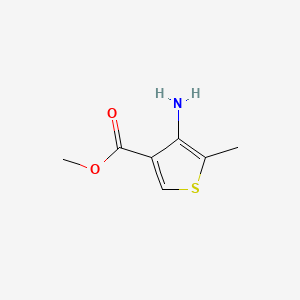

Methyl 4-amino-5-methylthiophene-3-carboxylate

説明

Chemical Significance and Research Context

Methyl 4-amino-5-methylthiophene-3-carboxylate (CAS: 81528-48-5) is a heterocyclic compound with the molecular formula $$ \text{C}7\text{H}9\text{NO}_2\text{S} $$ and a molecular weight of 171.22 g/mol. Its structure features a thiophene ring substituted with:

- An amino group (-NH$$_2$$) at position 4

- A methyl group (-CH$$_3$$) at position 5

- A methoxycarbonyl group (-COOCH$$_3$$) at position 3

This substitution pattern grants unique electronic properties, including π-conjugation across the thiophene ring and hydrogen-bonding capabilities via the amino group. The compound has garnered attention in:

- Pharmaceutical Research : As a precursor for bioactive molecules targeting enzymes like D-amino acid oxidase (DAO), where thiophene derivatives show inhibitory activity.

- Organic Electronics : Its conjugated system enables applications in semiconductor materials and conductive polymers.

- Synthetic Chemistry : Serves as a versatile intermediate for functionalizing thiophene scaffolds via oxidation, alkylation, or cross-coupling reactions.

Table 1 summarizes key physicochemical properties:

Historical Development and Discovery

The compound’s synthesis traces to foundational work on thiophene chemistry in the mid-20th century. Key milestones include:

- 1960s : Development of the Gewald reaction, enabling the synthesis of 2-aminothiophenes from ketones, sulfur, and cyanoacetates. This method laid groundwork for derivatives like this compound.

- 2000s : Advances in regioselective functionalization allowed precise substitution at positions 3, 4, and 5. For example, morpholine-catalyzed cyclizations improved yields to >70%.

- 2010s–Present : Applications expanded with studies demonstrating its role in synthesizing DAO inhibitors and organic semiconductors. Patent EP3585785B1 (2018) highlighted its use in agrochemical intermediates.

Synthetic routes have evolved to prioritize efficiency:

- One-Pot Synthesis : Combines propionaldehyde, methyl cyanoacetate, and sulfur in dimethylformamide (DMF) with morpholine catalysis, achieving 73.6% yield.

- Flow Chemistry : Continuous reactors reduce reaction times and improve purity for industrial-scale production.

The compound’s structural analogs, such as ethyl 4-amino-5-methylthiophene-3-carboxylate, further illustrate its modularity in drug discovery.

特性

IUPAC Name |

methyl 4-amino-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-6(8)5(3-11-4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZNLUYSTWCFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464674 | |

| Record name | Methyl 4-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81528-48-5 | |

| Record name | Methyl 4-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化学分析

Biochemical Properties

Methyl 4-amino-5-methylthiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, leading to changes in the biochemical pathways they regulate. Additionally, this compound can bind to specific proteins, altering their conformation and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This modulation can lead to changes in gene expression, affecting the production of proteins essential for cell function. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been found to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.

生物活性

Methyl 4-amino-5-methylthiophene-3-carboxylate is a heterocyclic compound belonging to the thiophene family, characterized by its unique molecular structure that includes an amino group and a carboxylate ester group. This structure is pivotal for its interactions with biological systems, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₉N₁O₂S

- Molecular Weight : 171.22 g/mol

- Structural Features : The presence of an amino group at the fourth position and a carboxylate ester at the third position allows for significant biological interactions, such as hydrogen bonding and non-covalent interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. The amino group facilitates hydrogen bonding, while the carboxylate ester can participate in esterification reactions. These interactions can influence various biological pathways, suggesting potential therapeutic applications.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits notable antiproliferative activity against several cancer cell lines. The compound was tested for its cytotoxic effects using the MCF-7 (breast cancer) and MDA-MB-231 cell lines, showing promising results in inhibiting cell growth.

| Cell Line | IC₅₀ (µg/mL) | Selectivity Index |

|---|---|---|

| MCF-7 | 18.28 | 19.3 |

| MDA-MB-231 | 28.0 | 3.7 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer types .

Interaction Studies

Interaction studies have demonstrated that this compound can effectively bind to specific biological targets. Its structural features allow it to engage in crucial interactions necessary for modulating biological functions. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential .

Case Studies and Experimental Findings

- Cytotoxicity Testing :

- Molecular Docking Studies :

科学的研究の応用

Chemical Properties and Structure

Methyl 4-amino-5-methylthiophene-3-carboxylate has the molecular formula C7H9N O2S and a molecular weight of approximately 171.22 g/mol. The compound features a thiophene ring substituted with an amino group and a carboxylate group, which contributes to its unique chemical behavior.

Medicinal Chemistry

MMT serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties. Its structure allows it to interact with biological targets such as enzymes and receptors, modulating their activity effectively.

Case Study: Antimicrobial Activity

A study investigating related thiophene derivatives found that compounds similar to MMT exhibited significant antimicrobial activity against various pathogens. This suggests that MMT could be further explored for its potential as a therapeutic agent in treating infections .

Organic Synthesis

In organic synthesis, MMT is utilized as a building block for constructing more complex molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Oxidation : Leading to oxidized thiophene derivatives.

- Reduction : Resulting in reduced amine derivatives.

- Substitution : Creating substituted thiophene derivatives.

These reactions highlight MMT's versatility and potential for developing new materials or pharmaceuticals.

Material Science

Thiophene derivatives, including MMT, are increasingly being used in the development of organic semiconductors and conductive polymers . The unique electronic properties of thiophenes make them suitable for applications in electronics and photonics.

Table 1: Comparison of Thiophene Derivatives

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Amino and carboxylate substitutions on thiophene | Pharmaceuticals, organic synthesis |

| Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | Sulfamoyl group addition | Antimicrobial research |

| Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | Chlorosulfonyl group for enhanced reactivity | Advanced material synthesis |

Research into the biological activity of MMT suggests several potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies indicate that MMT may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.

- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could have implications in treating inflammatory diseases.

- Interactions with Biomolecules : Initial findings suggest that MMT may interact with specific enzymes or receptors, influencing metabolic processes or signaling pathways within cells .

準備方法

Direct Amination of Methyl 4-oxotetrahydrothiophene-3-carboxylate

One of the most straightforward routes to methyl 4-amino-5-methylthiophene-3-carboxylate involves the reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride in methanol under reflux conditions. This method proceeds via the formation of an oxime intermediate, which is subsequently converted into the amino derivative.

- Reaction conditions: Reflux in methanol for 1 hour.

- Yield: Approximately 93%.

- Work-up: Quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

- Product form: Light yellow oil.

- Analytical data: LC-MS m/z 158.0 [M+H]+, retention time 1.44 min.

This method is efficient and provides high purity product in a relatively short reaction time.

Multi-Component One-Pot Synthesis via Sulfonyl Isocyanate Intermediate

A more complex synthetic route involves the formation of sulfonyl isocyanate intermediates from methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, which then reacts with metal cyanates and other nucleophiles in the presence of N-alkylimidazole bases.

-

- Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (sulfonic acid chloride derivative).

- Metal cyanates (e.g., sodium cyanate, NaOCN).

- N-alkylimidazoles (e.g., N-methylimidazole) as activators and stabilizers.

- 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one as a nucleophile (in related reactions).

-

- Solvents: Polar solvents such as acetonitrile or tetrahydrofuran (THF) preferred.

- Temperature range: 20 °C to 110 °C.

- Reaction time: 3 to 24 hours.

- Equimolar or slight excess of reagents.

-

- The metal cyanate selectively reacts with the sulfonyl group to form sulfonyl isocyanate.

- The presence of N-alkylimidazole is crucial for activation and stabilization of intermediates.

- The process can be performed as a one-pot synthesis or in a two-stage regime where the nucleophile is added after sulfonyl isocyanate formation.

-

- High purity and yield of the target this compound derivative.

- The process is scalable and suitable for industrial applications.

This method is detailed in patent literature and represents a sophisticated approach to functionalized thiophene derivatives.

Condensation of Ketones with Cyanoacetate and Elemental Sulfur (Thiophene Ring Formation)

An alternative synthetic approach involves the one-pot condensation of appropriate ketones, methyl cyanoacetate, and elemental sulfur in the presence of morpholine as a catalyst to form amino-thiophene carboxylates.

-

- Molar ratio: Ketone (0.05 mol), methyl cyanoacetate (0.05 mol), elemental sulfur (0.05 mol).

- Solvent: Methanol (30 mL).

- Catalyst: Morpholine (5 mL) added slowly over 0.5 h at 35-40 °C.

- Stirring at 45 °C for 3 hours.

- Cooling to room temperature, filtration, washing with ethanol.

- Recrystallization from ethanol.

Yields: 70-85% after recrystallization.

- Product characterization: Confirmed by 1H NMR, IR spectroscopy, and elemental analysis.

This method provides a direct route to 2-amino-thiophene-3-carboxylate derivatives, which can be adapted for this compound by choosing appropriate ketones.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reaction Time | Solvent | Notes |

|---|---|---|---|---|---|---|

| Direct amination via oxime intermediate | Methyl 4-oxotetrahydrothiophene-3-carboxylate | Hydroxylamine hydrochloride, MeOH, reflux | 93 | 1 hour | Methanol | Simple, high yield, short reaction time |

| Sulfonyl isocyanate intermediate | Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, metal cyanate | N-alkylimidazole, polar solvents (MeCN, THF), 20-110 °C | High | 3-24 hours | Acetonitrile, THF | One-pot or two-stage, industrially viable |

| One-pot condensation (thiophene ring formation) | Ketone, methyl cyanoacetate, elemental sulfur | Morpholine catalyst, methanol, 35-45 °C | 70-85 | 3 hours | Methanol | Direct thiophene formation, moderate yield |

Detailed Research Findings and Notes

The direct amination method is favored for its simplicity and efficiency, making it suitable for laboratory-scale synthesis and rapid production of this compound.

The sulfonyl isocyanate pathway, as described in patents US20200048234A1 and EP3585785B1, offers a highly selective and scalable approach. The use of N-alkylimidazole bases is critical for activating the sulfonyl chloride and stabilizing intermediates, which improves the overall yield and purity.

The one-pot condensation method, while less direct for this specific amino-thiophene derivative, provides a versatile route to various amino-thiophene carboxylates and can be tailored by selecting different ketones and esters.

Reaction solvents and temperatures significantly influence the reaction efficiency and product purity in the sulfonyl isocyanate method. Polar aprotic solvents like acetonitrile and THF are preferred due to their ability to dissolve reactants and stabilize intermediates.

The reaction time varies depending on the method, with the direct amination being the fastest, while the sulfonyl isocyanate method requires longer times but offers better control over product formation and purity.

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process involving cyclocondensation, amination, and dehydrogenation. A common route starts with methyl 3-mercaptopropionate and methyl α-chloropropionate, which undergo cyclization under basic conditions to form the thiophene ring. Subsequent amination introduces the amino group . Key parameters for optimization include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst use : Triethylamine aids in deprotonation during amination.

Molecular Data :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₉NO₂S | |

| Molecular weight | 171.22 g/mol |

Q. How can crystallographic data for this compound be refined using SHELXL?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data preparation : Convert raw diffraction data to .hkl format using integration software.

- Initial model : Use SHELXS for structure solution via direct methods.

- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters. Validate using R-factors (target R1 < 0.05) and residual electron density maps .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ester carbonyl at ~165 ppm, thiophene protons at 6.5–7.5 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z 171.22) .

Advanced Research Questions

Q. How can multi-step syntheses involving methyl isocyanate and chlorosulfonyl isocyanate be optimized for scale-up?

Evidence suggests alternative routes using methyl isocyanate and chlorosulfonyl isocyanate in cyclocondensation/diazotization reactions . Critical considerations:

Q. What strategies resolve data contradictions in crystallographic refinement of high-resolution or twinned crystals?

For twinned

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed using graph set theory?

Apply Etter’s graph set analysis to classify hydrogen bonds (e.g., D = donor, A = acceptor):

- Pattern identification : Use WinGX to generate interaction maps.

- Descriptor assignment : Label motifs as R₂²(8) for dimeric rings or C(4) for chains .

Q. What advanced chromatographic methods quantify trace impurities in synthetic batches?

- 2D-LC/MS : Couple hydrophilic interaction chromatography (HILIC) with tandem MS to detect polar byproducts.

- Quantitative NMR : Use ERETIC2 calibration for impurity quantification <1% .

Q. How can occupational exposure risks during large-scale synthesis be mitigated?

Refer to SDS guidelines:

Q. What methodologies guide the design of biological activity studies for thiophene derivatives?

While direct data on this compound is limited, extrapolate from structurally similar thiophenes:

- In vitro assays : Use MTT tests for cytotoxicity screening (e.g., cancer cell lines).

- Molecular docking : Target enzymes like COX-2 or tyrosine kinases using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。